molecular formula C20H36N4O2S B4897719 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine

カタログ番号 B4897719
分子量: 396.6 g/mol
InChIキー: XSKBCXLXAGBXNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine, also known as BCT-100, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, such as neuroscience and cancer research. BCT-100 belongs to the class of imidazoline receptor ligands, which have been shown to modulate various physiological and biochemical processes in the body.

作用機序

The mechanism of action of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine involves its interaction with imidazoline receptors, which are G protein-coupled receptors that are widely distributed in the body. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to bind to the I1 and I2 subtypes of imidazoline receptors, which are involved in the regulation of various physiological processes, such as blood pressure, glucose metabolism, and neurotransmitter release. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to modulate the activity of other receptors, such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to have various biochemical and physiological effects, depending on the type of receptor it interacts with. For example, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to reduce blood pressure by activating the I1 subtype of imidazoline receptors, which leads to vasodilation and a decrease in peripheral resistance. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to modulate glucose metabolism by activating the I2 subtype of imidazoline receptors, which leads to an increase in insulin sensitivity and glucose uptake.

実験室実験の利点と制限

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has several advantages for lab experiments, such as its high purity and stability, which make it a suitable candidate for further research. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to have low toxicity, making it a safe compound to work with. However, there are some limitations to using 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine in lab experiments, such as its limited solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine, such as its potential applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases. Further research is needed to elucidate the precise mechanism of action of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine and its interaction with other receptors and signaling pathways. There is also a need for more studies on the pharmacokinetics and pharmacodynamics of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine, as well as its potential side effects and toxicity. Overall, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has shown promising potential as a novel compound with various applications in scientific research.

合成法

The synthesis of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine involves several steps, including the reaction of 1-butyl-2-bromoethylsulfone with 1H-imidazole-5-carbaldehyde, followed by the reaction with cyclohexylpiperazine. The final product is obtained after purification using column chromatography. The synthesis of 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been optimized to achieve high yield and purity, making it suitable for further research.

科学的研究の応用

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has shown potential applications in various scientific research fields, such as neuroscience, cancer research, and cardiovascular disease research. In neuroscience, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to modulate the activity of imidazoline receptors, which are involved in the regulation of various physiological processes, such as blood pressure, glucose metabolism, and neurotransmitter release. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy in cancer treatment.
In cardiovascular disease research, 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of atherosclerosis and other cardiovascular diseases.

特性

IUPAC Name

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-cyclohexylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N4O2S/c1-3-5-11-24-19(16-21-20(24)27(25,26)4-2)17-22-12-14-23(15-13-22)18-9-7-6-8-10-18/h16,18H,3-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKBCXLXAGBXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。